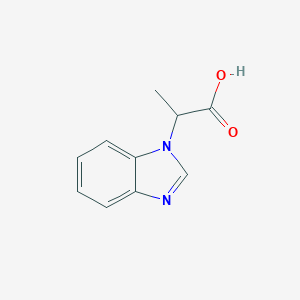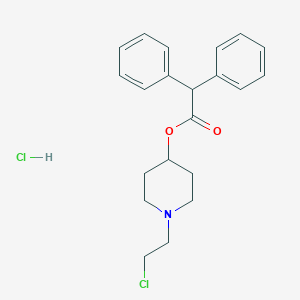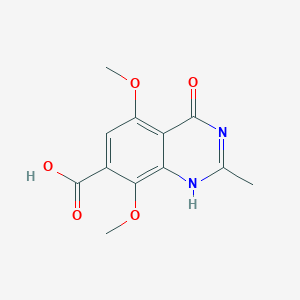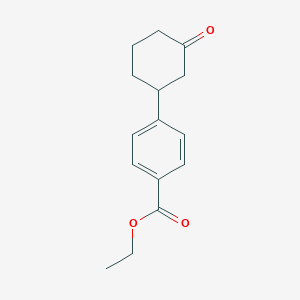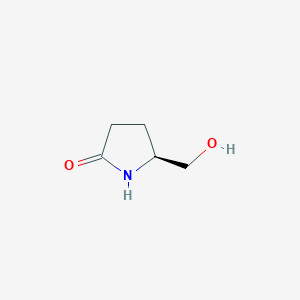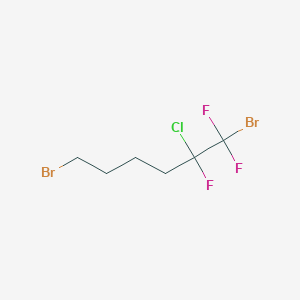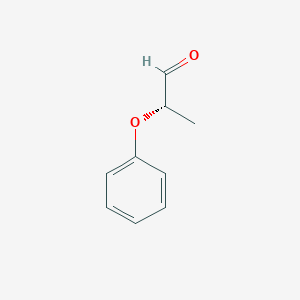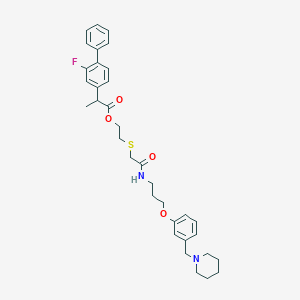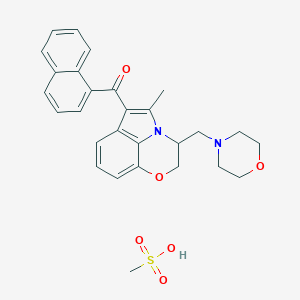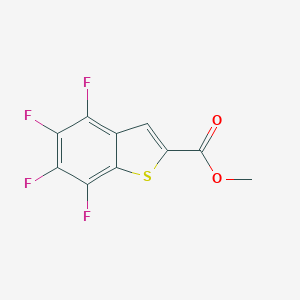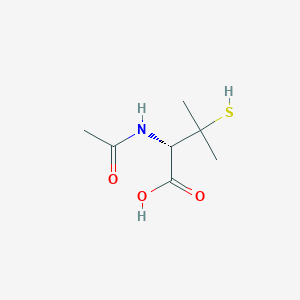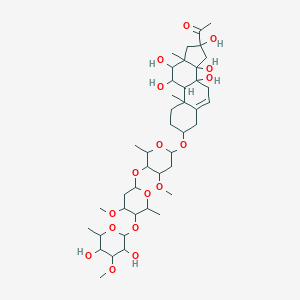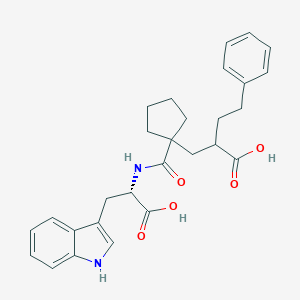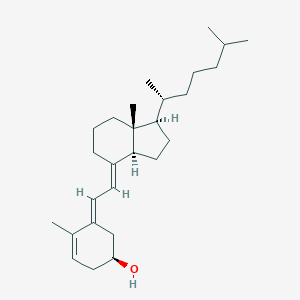![molecular formula C10H20O4 B142361 [(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol CAS No. 132294-22-5](/img/structure/B142361.png)
[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a building block for the synthesis of various biologically active molecules.
Mécanisme D'action
The mechanism of action of [(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic sites on target molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of [(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol are not well studied. However, it is believed to have potential applications in the treatment of various diseases, including inflammatory diseases and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. However, its limited solubility in water and organic solvents can be a limitation for some experiments.
Orientations Futures
There are several future directions for research on [(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol. One direction is to further study its mechanism of action and its potential applications in the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of new biologically active molecules. Additionally, further research is needed to optimize the synthesis method and improve the solubility of [(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol for use in lab experiments.
Conclusion:
[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol is a chemical compound with potential applications in the synthesis of various biologically active molecules. While its mechanism of action and biochemical and physiological effects are not well understood, it has been shown to have potential applications in the treatment of various diseases. Further research is needed to optimize its synthesis method, improve its solubility, and explore its potential as a building block for the synthesis of new biologically active molecules.
Méthodes De Synthèse
[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol can be synthesized using a variety of methods. One such method involves the reaction of 1,3-cyclobutanedione with ethyl vinyl ether in the presence of a Lewis acid catalyst, followed by reduction with sodium borohydride. Another method involves the reaction of 2-cyclobutenone with ethyl vinyl ether in the presence of a Lewis acid catalyst, followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol has been used as a building block for the synthesis of various biologically active molecules. For example, it has been used in the synthesis of a potent inhibitor of human neutrophil elastase, which is implicated in various inflammatory diseases. It has also been used in the synthesis of a potent inhibitor of glycogen phosphorylase, which is a target for the treatment of type 2 diabetes.
Propriétés
Numéro CAS |
132294-22-5 |
|---|---|
Nom du produit |
[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol |
Formule moléculaire |
C10H20O4 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C10H20O4/c1-3-13-10(14-4-2)5-8(6-11)9(10)7-12/h8-9,11-12H,3-7H2,1-2H3/t8-,9-/m0/s1 |
Clé InChI |
WQGJJEUYJRYIAN-IUCAKERBSA-N |
SMILES isomérique |
CCOC1(C[C@H]([C@@H]1CO)CO)OCC |
SMILES |
CCOC1(CC(C1CO)CO)OCC |
SMILES canonique |
CCOC1(CC(C1CO)CO)OCC |
Synonymes |
1,2-Cyclobutanedimethanol,3,3-diethoxy-,(1R-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



